molecular formula C40H26N4O8 B14079017 4,4',4'',4'''-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid

4,4',4'',4'''-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid

Cat. No.: B14079017
M. Wt: 690.7 g/mol
InChI Key: QWQIHSJDAZWJOL-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid is a complex organic compound with the molecular formula C40H26N4O8 and a molecular weight of 690.67 g/mol . This compound is characterized by its unique structure, which includes multiple imidazole and benzoic acid groups. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves multiple steps, typically starting with the preparation of the imidazole and benzoic acid precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final product is obtained through a series of condensation and cyclization reactions .

  • Preparation of the imidazole precursor.
  • Condensation with benzoic acid derivatives.
  • Purification through recrystallization or chromatography.

Chemical Reactions Analysis

4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazole or benzoic acid groups.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other complex organic structures.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science. The benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar compounds to 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid include:

Properties

Molecular Formula

C40H26N4O8

Molecular Weight

690.7 g/mol

IUPAC Name

4-[2-[4-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]phenyl]-4-(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid

InChI

InChI=1S/C40H26N4O8/c45-37(46)27-13-1-21(2-14-27)31-32(22-3-15-28(16-4-22)38(47)48)42-35(41-31)25-9-11-26(12-10-25)36-43-33(23-5-17-29(18-6-23)39(49)50)34(44-36)24-7-19-30(20-8-24)40(51)52/h1-20H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)

InChI Key

QWQIHSJDAZWJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=NC(=C(N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O

Origin of Product

United States

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